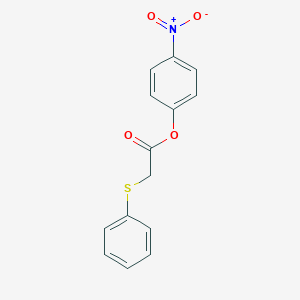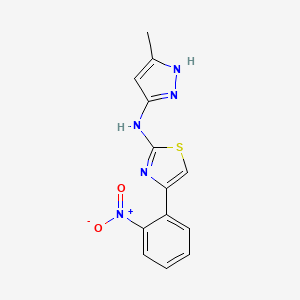
2-(1-Phenyl-3-oxobutyl)-2-allylmalononitrile
Vue d'ensemble
Description
2-(1-Phenyl-3-oxobutyl)-2-allylmalononitrile is an organic compound characterized by its complex structure, which includes a phenyl group, an oxobutyl group, an allyl group, and two nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenyl-3-oxobutyl)-2-allylmalononitrile typically involves multi-step organic reactions. One common method includes the alkylation of malononitrile with 1-phenyl-3-oxobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Phenyl-3-oxobutyl)-2-allylmalononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(1-Phenyl-3-oxobutyl)-2-allylmalononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Phenyl-3-oxobutyl)-2-allylmalononitrile involves its interaction with various molecular targets, depending on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. In chemical reactions, its reactivity is primarily determined by the functional groups present, such as the nitrile and allyl groups, which can undergo nucleophilic or electrophilic attacks.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Phenyl-3-oxobutyl)-4-hydroxycoumarin: Known for its anticoagulant properties.
2-Isopropyl-5-methylcyclohexyl 3-(1-Phenyl-3-oxobutyl)-coumarin-4-yl carbonate: Used in pharmaceutical applications.
[(S)-1-Phenyl-3-oxobutyl]malonic acid dibenzyl ester: Utilized in organic synthesis.
Uniqueness
2-(1-Phenyl-3-oxobutyl)-2-allylmalononitrile is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Its structure allows for multiple types of chemical transformations, making it a versatile compound in both research and industrial contexts.
Propriétés
IUPAC Name |
2-(3-oxo-1-phenylbutyl)-2-prop-2-enylpropanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-3-9-16(11-17,12-18)15(10-13(2)19)14-7-5-4-6-8-14/h3-8,15H,1,9-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCCEJWYCIMWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C(CC=C)(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197901 | |
| Record name | 2-(3-Oxo-1-phenylbutyl)-2-(2-propen-1-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217433-39-1 | |
| Record name | 2-(3-Oxo-1-phenylbutyl)-2-(2-propen-1-yl)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=217433-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Oxo-1-phenylbutyl)-2-(2-propen-1-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4aR,6S,7R,8S,8aS)-2-phenyl-7-phenylmethoxy-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B8044754.png)
![[2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate](/img/structure/B8044764.png)

![3-Methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B8044775.png)
![(2S)-2-[(4-phenoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B8044792.png)
![2-[4-(3-Fluorophenyl)-2,6-dimethylphenyl]acetic acid](/img/structure/B8044799.png)
![N-[(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)methyl]benzenesulfonamide](/img/structure/B8044801.png)







